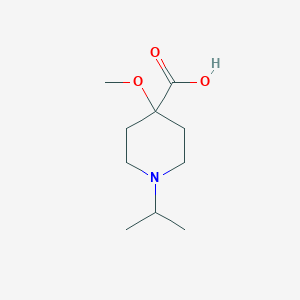methanol](/img/structure/B13187839.png)
[1-(Aminomethyl)cyclopropyl](5-methylthiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C10H15NOS and a molecular weight of 197.30 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiophene ring substituted with a methyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylamine: This can be achieved by reacting cyclopropylcarboxylic acid with ammonia or an amine under high-pressure conditions.
Attachment of the aminomethyl group: The cyclopropylamine is then reacted with formaldehyde and hydrogen cyanide to form the aminomethyl group.
Coupling with the thiophene ring: The aminomethylcyclopropane is then coupled with 5-methylthiophene-3-carbaldehyde under reductive amination conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(Aminomethyl)cyclopropylmethanol: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Applications De Recherche Scientifique
1-(Aminomethyl)cyclopropylmethanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl and thiophene rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
1-(Aminomethyl)cyclopropylmethanol: Differing only in the position of the methyl group on the thiophene ring.
1-(Aminomethyl)cyclopropylmethanol: Featuring an ethyl group instead of a methyl group on the thiophene ring.
1-(Aminomethyl)cyclopropylethanol: Having an ethanol group instead of a methanol group.
These compounds share similar structural features but may exhibit different chemical reactivities and biological activities due to the variations in their substituents.
Propriétés
Formule moléculaire |
C10H15NOS |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-methylthiophen-3-yl)methanol |
InChI |
InChI=1S/C10H15NOS/c1-7-4-8(5-13-7)9(12)10(6-11)2-3-10/h4-5,9,12H,2-3,6,11H2,1H3 |
Clé InChI |
DKWFZVGLZAUJDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CS1)C(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



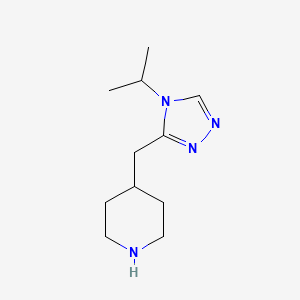
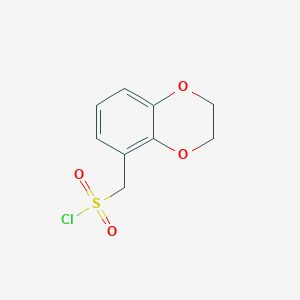

![3-[2-(Chloromethyl)butyl]furan](/img/structure/B13187781.png)
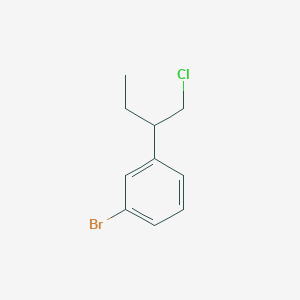
![4-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187798.png)
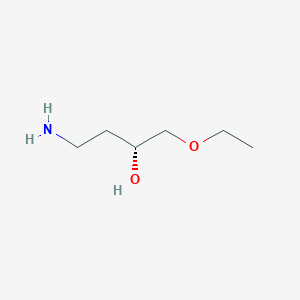
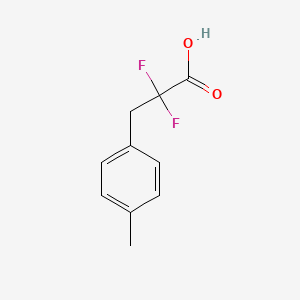
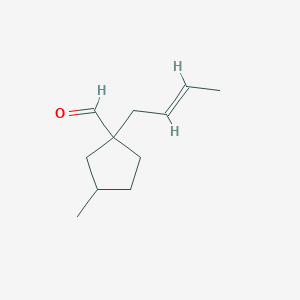
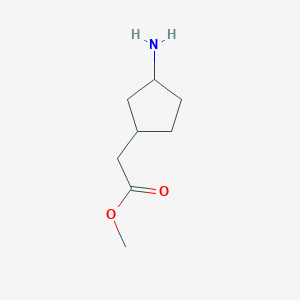
![2-[Cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13187824.png)

